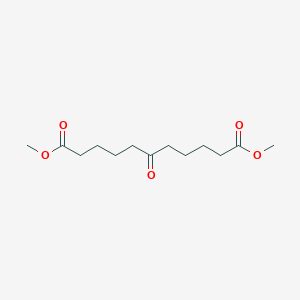
Undecanedioic acid, 6-oxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanedioic acid, 6-oxo-, dimethyl ester is an organic compound with the molecular formula C13H22O5. It is a derivative of undecanedioic acid, where the terminal carboxylic acid groups are esterified with methanol, and an additional oxo group is present at the sixth carbon. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanedioic acid, 6-oxo-, dimethyl ester can be synthesized through the esterification of undecanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The oxo group can be introduced through selective oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where undecanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Undecanedioic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Undecanedioic acid, 6-oxo-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of polymers, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of undecanedioic acid, 6-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release undecanedioic acid and methanol, which can then participate in further biochemical reactions. The oxo group can act as an electrophilic center, facilitating nucleophilic attacks in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid, dimethyl ester: Similar structure but lacks the oxo group.
Dodecanedioic acid, dimethyl ester: Similar structure but has an additional carbon in the chain.
6-Oxoundecanedioic acid: Similar structure but not esterified.
Uniqueness
Undecanedioic acid, 6-oxo-, dimethyl ester is unique due to the presence of both ester and oxo functional groups, which impart distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
36596-54-0 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dimethyl 6-oxoundecanedioate |
InChI |
InChI=1S/C13H22O5/c1-17-12(15)9-5-3-7-11(14)8-4-6-10-13(16)18-2/h3-10H2,1-2H3 |
InChI Key |
LQEPOCKYDIGOGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















